2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID
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Overview
Description
2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoic acid moiety, and a phenylacetamido group
Preparation Methods
The synthesis of 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID involves multiple steps, typically starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a thiol with a carbonyl compound under acidic conditions. The phenylacetamido group is then introduced through an amide formation reaction, and the benzoic acid moiety is attached via a condensation reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions, particularly those involving thiazolidine rings.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can mimic the structure of natural substrates for certain enzymes, allowing it to inhibit or modulate their activity. This compound may also interact with bacterial cell wall synthesis pathways, similar to beta-lactam antibiotics, leading to its potential use as an antibacterial agent .
Comparison with Similar Compounds
Similar compounds include:
Penicillin: Shares the beta-lactam ring structure but differs in the side chains attached to the ring.
Cephalosporins: Another class of beta-lactam antibiotics with a different ring structure.
Thiazolidinediones: Used in diabetes treatment, these compounds also contain a thiazolidine ring but differ significantly in their overall structure and function. The uniqueness of 2-{[(5Z)-4-OXO-3-(2-PHENYLACETAMIDO)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[(Z)-[4-oxo-3-[(2-phenylacetyl)amino]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(10-12-6-2-1-3-7-12)20-21-17(23)15(27-19(21)26)11-13-8-4-5-9-14(13)18(24)25/h1-9,11H,10H2,(H,20,22)(H,24,25)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIJISSWZFPHDA-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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